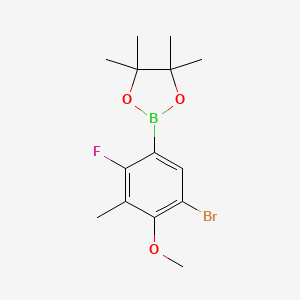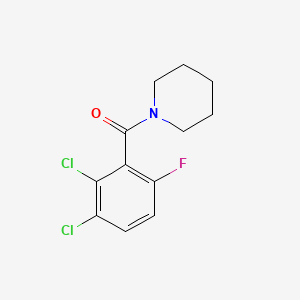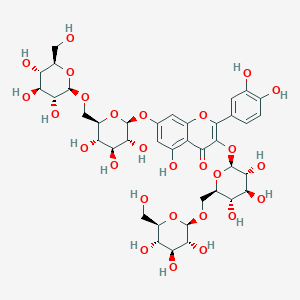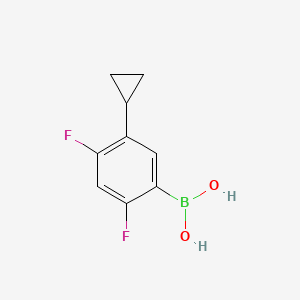
tert-Butyl 4-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-hydroxypentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group, which is linked to a 4-hydroxypentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxypentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides has also been reported for the preparation of tert-butyl esters .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like hydrogen halides (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxopentanoate derivatives.
Reduction: Formation of 4-hydroxypentanol.
Substitution: Formation of tert-butyl 4-halopentanoate.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-hydroxypentanoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is employed in the synthesis of various esters and alcohols .
Biology and Medicine: In biological research, tert-butyl esters are used as protecting groups for carboxylic acids during peptide synthesis. They help in the selective modification of amino acids and peptides .
Industry: In the industrial sector, tert-butyl esters are used as solvents and additives in the formulation of coatings, adhesives, and lubricants. They also find applications in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-hydroxypentanoate involves its reactivity as an ester. The ester functional group can undergo hydrolysis in the presence of water or acids, leading to the formation of the corresponding carboxylic acid and alcohol. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
tert-Butyl acetate: Another tert-butyl ester with similar reactivity but different applications.
tert-Butyl alcohol: A related compound that serves as a precursor in the synthesis of tert-butyl esters.
tert-Butyl hydroperoxide: An oxidizing agent used in the preparation of tert-butyl esters.
Uniqueness: tert-Butyl 4-hydroxypentanoate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3 |
Clave InChI |
KAGXVXAPPYOJEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


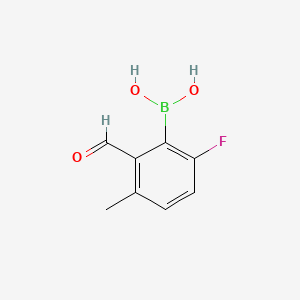
![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
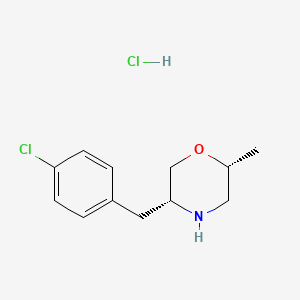


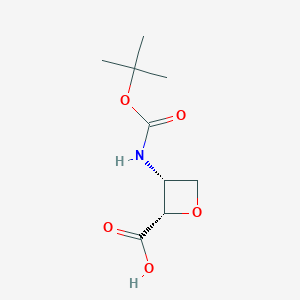
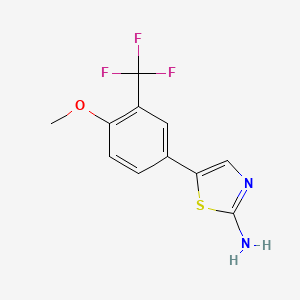
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
